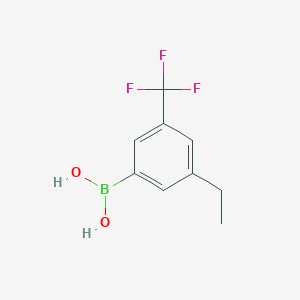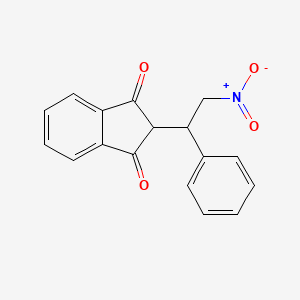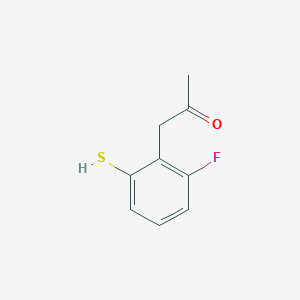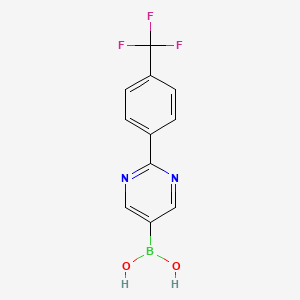
3-Trifluoromethyl-5-ethylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoromethyl-5-ethylphenylboronic acid is an organoboron compound with the molecular formula C9H10BF3O2. It is characterized by the presence of a trifluoromethyl group and an ethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethyl-5-ethylphenylboronic acid typically involves the reaction of boronic acid derivatives with substituted phenyl halides under basic conditions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making this method highly efficient and widely used in organic synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Trifluoromethyl-5-ethylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted phenylboronic acids, boronic esters, and fluorinated derivatives .
Applications De Recherche Scientifique
3-Trifluoromethyl-5-ethylphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Mécanisme D'action
The mechanism by which 3-Trifluoromethyl-5-ethylphenylboronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. The trifluoromethyl and ethyl groups influence the reactivity and selectivity of the compound in these reactions .
Comparaison Avec Des Composés Similaires
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 4-Ethylphenylboronic acid
Comparison: 3-Trifluoromethyl-5-ethylphenylboronic acid is unique due to the presence of both trifluoromethyl and ethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more versatile in certain chemical reactions compared to its analogs. For instance, the trifluoromethyl group enhances the compound’s stability and reactivity, while the ethyl group provides additional steric hindrance, influencing the selectivity of reactions .
Propriétés
Formule moléculaire |
C9H10BF3O2 |
|---|---|
Poids moléculaire |
217.98 g/mol |
Nom IUPAC |
[3-ethyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O2/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14)15/h3-5,14-15H,2H2,1H3 |
Clé InChI |
QSTCMJMGWOHNMO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(F)(F)F)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)











